ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate and related compounds involves several key strategies, including palladium-catalyzed coupling reactions and modifications of the indole scaffold. For example, Rossi et al. (2006) demonstrated that 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester undergoes palladium-catalyzed coupling reactions with various partners, yielding a range of 2-aryl, heteroaryl, vinyl, allyl, and alkynyl indoles with good to excellent yields (Rossi et al., 2006).
Molecular Structure Analysis
Kaynak et al. (2013) synthesized novel compounds related to the ethyl 5-(trifluoromethoxy)-1H-indole structure and conducted crystal structure and molecular interaction analyses. These studies contribute to understanding the molecular geometry, hydrogen bonding patterns, and overall structural features crucial for the compound's reactivity and interactions (Kaynak et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate encompasses a variety of reactions, including acylation, substitution, and coupling reactions. Murakami et al. (1985) explored the C-3 acylation of ethyl indole-2-carboxylates, highlighting the compound's versatility in synthetic applications (Murakami et al., 1985).
Physical Properties Analysis
The study of physical properties includes solubility, melting point, and crystal structure. Such analyses are essential for understanding the compound's behavior in different environments and its suitability for various applications. Geetha et al. (2017) provided insights into the crystal structure and Hirshfeld surface analysis, contributing to the comprehensive characterization of the compound's physical aspects (Geetha et al., 2017).
Chemical Properties Analysis
The chemical properties of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, such as reactivity towards various functional groups, stability under different conditions, and potential for further functionalization, are critical for its application in synthetic chemistry and drug design. The work by Usachev et al. (2007) on the trifluoroacetylation of related compounds provides valuable information on the compound's chemical behavior and potential for creating novel derivatives (Usachev et al., 2007).
Scientific Research Applications
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Agrochemical Research
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Pharmaceutical Chemistry
The synthesis of trifluoromethoxy-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make trifluoromethoxy-containing compounds more accessible .
Future Directions
properties
IUPAC Name |
ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGKTDNPBIFJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371930 | |
Record name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
CAS RN |
175203-82-4 | |
Record name | Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-82-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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